Lactosyl maprotiline
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Overview
Description
Lactosyl maprotiline is a compound that combines lactose with maprotiline, an antidepressant. Maprotiline is a tetracyclic antidepressant used to treat depressive illnesses, major depressive disorder, bipolar disorder, and anxiety associated with depression. The molecular formula of this compound is C32H43NO10, and it has a molecular weight of 601.68.
Preparation Methods
Lactosyl maprotiline is synthesized by conjugating lactose with maprotiline. The specific synthetic routes and reaction conditions for this conjugation are not widely documented in the public domain.
Chemical Reactions Analysis
Lactosyl maprotiline, like its parent compound maprotiline, can undergo various chemical reactions. Maprotiline itself is known to undergo oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Lactosyl maprotiline is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool in proteomics research to study protein interactions and functions . Additionally, it may have applications in the development of new antidepressant therapies and in the study of the pharmacological properties of maprotiline.
Mechanism of Action
The mechanism of action of lactosyl maprotiline is primarily derived from its parent compound, maprotiline. Maprotiline exerts its antidepressant action by inhibiting the presynaptic uptake of catecholamines, thereby increasing their concentration at the synaptic clefts of the brain . This inhibition leads to an increase in the levels of norepinephrine and other neurotransmitters, which helps alleviate symptoms of depression and anxiety .
Comparison with Similar Compounds
Lactosyl maprotiline is unique due to its conjugation with lactose, which may affect its pharmacokinetic properties and biological activity. Similar compounds include other tetracyclic antidepressants such as nortriptyline and protriptyline, which also inhibit the reuptake of norepinephrine but differ in their chemical structures and pharmacological profiles . Maprotiline is also closely related to tricyclic antidepressants like amitriptyline and imipramine, which have similar mechanisms of action but different side effect profiles .
Properties
Molecular Formula |
C32H43NO10 |
---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2S,5R)-2-[(3S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[methyl-[3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)propyl]amino]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C32H43NO10/c1-33(14-6-12-32-13-11-17(18-7-2-4-9-20(18)32)19-8-3-5-10-21(19)32)30-27(39)26(38)29(23(16-35)41-30)43-31-28(40)25(37)24(36)22(15-34)42-31/h2-5,7-10,17,22-31,34-40H,6,11-16H2,1H3/t17?,22?,23?,24-,25?,26?,27?,28?,29+,30+,31-,32?/m0/s1 |
InChI Key |
KTPQVFNPAHZOPE-KCRDQBTESA-N |
Isomeric SMILES |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)[C@H]5C(C([C@@H](C(O5)CO)O[C@H]6C(C([C@H](C(O6)CO)O)O)O)O)O |
Canonical SMILES |
CN(CCCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24)C5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)O)O)O)O)O |
Origin of Product |
United States |
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